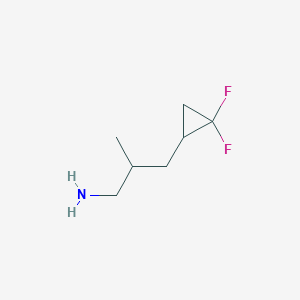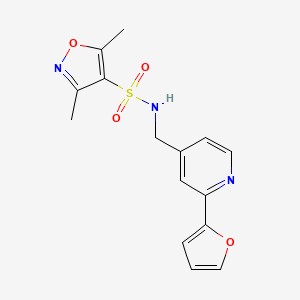![molecular formula C20H23N3O4S B2896741 Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate CAS No. 392239-22-4](/img/structure/B2896741.png)
Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzoic acid, with a ureido group attached to the benzene ring. The ureido group itself is substituted with a carbamoyl group and a tetrahydrobenzothiophene group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzothiophene and carbamoyl groups, followed by their attachment to the ureido group, and finally the esterification of the benzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic core, while the tetrahydrobenzothiophene group adds a degree of three-dimensionality. The ureido and carbamoyl groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ester, ureido, and carbamoyl groups. For example, the ester group could undergo hydrolysis, while the ureido group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ureido and carbamoyl groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would depend on factors like the strength of intermolecular forces .科学的研究の応用
Chemical Synthesis and Reactivity
Ethyl benzoate thiocarbohydrazone, related to the compound , has been studied for its ability to undergo various chemical reactions. It demonstrates significant reactivity, such as splitting out a molecule of alcohol in polar solvents and conversion to other compounds upon oxidation, suggesting potential applications in chemical synthesis and modification processes (Postovskii et al., 1977).
Antileukemic Activity
Ureidothiazole and ureidothiadiazole derivatives, closely related to ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate, have shown promising results against leukemia in mice. This suggests potential applications in the development of antileukemic drugs (Zee-Cheng & Cheng, 1979).
Pharmacological Potential
Studies on derivatives of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, which shares structural similarities with the compound , have included the synthesis of various amines and thiouronium salts. These compounds have undergone preliminary pharmacological studies, indicating potential applications in drug development (Chapman et al., 1971).
Synthesis of Polyfunctionally Substituted Derivatives
The compound has been used as a starting material for the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This demonstrates its utility in creating diverse chemical structures, potentially useful in various scientific applications (Mohareb et al., 2004).
Electrochemical and Electrochromic Properties
Research on derivatives, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has explored their electrochemical activity and electrochromic properties. This suggests possible applications in materials science, particularly in the development of novel materials with specific electronic or optical properties (Hu et al., 2013).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its functional groups .
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the specific context in which it’s being used. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential drug .
特性
IUPAC Name |
ethyl 4-[(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-27-19(25)12-5-7-13(8-6-12)22-20(26)23-18-16(17(21)24)14-10-11(2)4-9-15(14)28-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,21,24)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOMSDBBKXGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
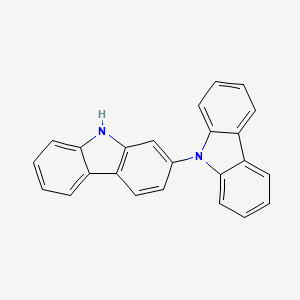
![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)
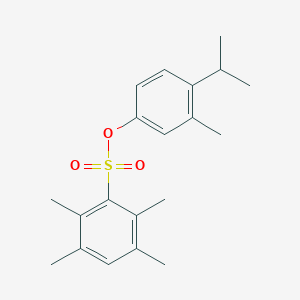
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)
![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)
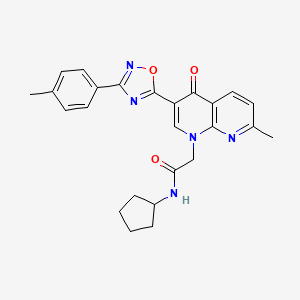
![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)
![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)
